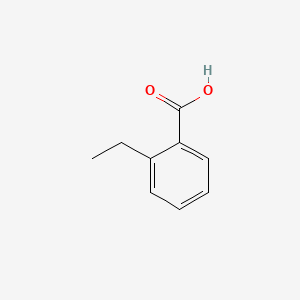

2-Ethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylbenzoic Acid (CAS: 612-19-1) for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Ethylbenzoic acid. It moves beyond basic data to provide insights into its synthesis, reactivity, and practical applications, grounded in established scientific principles.

Section 1: Core Identification and Physicochemical Properties

This compound, also known as o-Ethylbenzoic acid, is a substituted aromatic carboxylic acid.[1] Its unique ortho-ethyl substitution influences its steric and electronic properties, making it a valuable intermediate in various synthetic applications, from pharmaceuticals to corrosion inhibitors.[1] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 612-19-1 .[2][3][4][5][6][7][8][9][10][11]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 612-19-1 | [2][3][6] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][5][6][8] |

| Molecular Weight | 150.17 g/mol | [2][3][6] |

| IUPAC Name | This compound | [6][8] |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)O | [1][2][6][8] |

| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N | [1][3][5][7][8] |

Table 2: Physicochemical Properties

This table summarizes the key physical and chemical properties of this compound, which are critical for designing experiments, purification procedures, and storage protocols.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][2][8] |

| Melting Point | 62-66 °C | [2][3][4][5][8][9] |

| Boiling Point | 259.7 °C (at 760 mmHg) | [2][4] |

| Density | 1.114 g/cm³ | [2][4] |

| Water Solubility | 1.1 g/L (at 25 °C, sparingly soluble) | [1] |

| pKa | 3.79 (at 25 °C) | [2] |

| Flash Point | 120.8 °C | [2][4] |

| Vapor Pressure | 0.000857 mmHg (at 25 °C) | [2][4] |

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a foundational principle of trustworthy research. For this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a distinct fingerprint, showing aromatic protons in the ~7.1-8.0 ppm region and the aliphatic ethyl group protons (a quartet around 2.7 ppm and a triplet around 1.2 ppm). The carboxylic acid proton is a broad singlet, often above 10 ppm. ¹³C NMR confirms the presence of nine distinct carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M⁺) at m/z 150, with characteristic fragmentation patterns.

Standard Protocol for Quality Control and Structural Verification

This protocol ensures that the material used in subsequent experiments meets the required standards of identity and purity.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Purity Assessment (HPLC): Prepare a stock solution of the compound in a suitable mobile phase (e.g., acetonitrile/water). Analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector (λ = 254 nm). Purity should typically be ≥97%.[5][8]

-

Identity Confirmation (IR): Obtain an IR spectrum (e.g., using an ATR accessory) and verify the presence of key functional group stretches (O-H, C=O).

-

Data Validation: Compare all acquired spectral data against reference spectra from reputable databases or previous batches to confirm structural integrity and purity before proceeding.[12]

Section 3: Synthesis and Manufacturing

Understanding the synthesis of a key reagent is vital for troubleshooting and process development. One efficient and high-yielding laboratory-scale synthesis of this compound proceeds through the hydrolysis of o-ethylbenzonitrile.[2] The causality here is the robust nature of nitrile hydrolysis under basic conditions, which readily converts the nitrile functional group to a carboxylate salt, followed by protonation to yield the final carboxylic acid.

Caption: Synthesis workflow for this compound via nitrile hydrolysis.

Laboratory Scale Synthesis via Nitrile Hydrolysis

This protocol is adapted from established methods and provides a reliable route to high-purity this compound.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-ethylbenzonitrile (1 equivalent), potassium hydroxide (3 equivalents), and ethylene glycol (as solvent).

-

Heating: Heat the reaction mixture to 170 °C and maintain under reflux for approximately 6.5 hours. The progress can be monitored by TLC or GC-MS.

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction (Workup): Transfer the aqueous mixture to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a product with >80% yield.[2]

Section 4: Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its carboxylic acid functional group, though the ortho-ethyl group provides steric hindrance that can influence reaction rates compared to its meta and para isomers. It serves as a versatile building block in organic synthesis.[11]

Caption: Key reaction pathways of this compound.

This compound is frequently used in the following transformations:

-

Esterification: Reacts with alcohols under acidic conditions to form esters, which are often used as fragrances.

-

Acyl Halide Formation: Conversion to 2-ethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) provides a highly reactive intermediate for amide and ester synthesis.

-

Specialized Synthesis: It has been specifically employed as a substrate for the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide, a polymerization initiator.[3][9][10] It is also used in the microbial asymmetric synthesis of (S)-3-methylphthalide, highlighting its utility in producing chiral molecules.[3][9][10]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[6][13] Proper handling is essential to prevent skin, eye, and respiratory irritation.[6][7][10]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [3][6][7][10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6][7][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3][10] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[1]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles. For weighing large quantities, a dust mask (e.g., N95) is recommended.[3][10]

-

Dispensing: Use a spatula to handle the solid. Avoid generating dust. If any material contacts skin, wash immediately with soap and water.[1][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2] Room temperature storage is acceptable.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

-

This compound. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

-

This compound. (2024-04-09). ChemBK. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

2-Ethyl-benzoic acid. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Haz-Map. Retrieved January 3, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-エチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. 378750050 [thermofisher.com]

- 9. This compound | 612-19-1 [chemicalbook.com]

- 10. 2-乙苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CAS 612-19-1: this compound | CymitQuimica [cymitquimica.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

The Solubility of 2-Ethylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles, Experimental Determination, and Predictive Insights for Drug Development and Synthesis

Foreword: In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful process development, formulation, and synthesis. This technical guide offers a comprehensive examination of the solubility characteristics of 2-ethylbenzoic acid in organic solvents. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in published literature, this guide will leverage the well-documented properties of its parent compound, benzoic acid, as a primary analogue. The principles, experimental methodologies, and theoretical frameworks discussed herein provide a robust foundation for scientists and researchers to predict, measure, and manipulate the solubility of this compound and related compounds.

Physicochemical Profile of this compound

This compound (C₉H₁₀O₂) is a carboxylic acid derivative of benzene, characterized by an ethyl group at the ortho position relative to the carboxyl group.[1][2][3] This substitution pattern influences its physical and chemical properties, including its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][4] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 62-66 °C | [1][3][4] |

| Boiling Point | 259.7 ± 9.0 °C at 760 Torr | [1] |

| pKa (at 25 °C) | 3.79 | [1][5] |

| Water Solubility (at 25 °C) | 1.1 g/L | [5] |

The limited solubility of this compound in water is a key characteristic, driving the need to understand its behavior in various organic media for applications such as organic synthesis, purification, and the formulation of non-aqueous drug products.[5]

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. The molecular structure of this compound presents distinct regions that dictate its interactions:

-

The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar and protic solvents.

-

The Benzene Ring: This aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

The Ethyl Group (-CH₂CH₃): As an alkyl group, it is nonpolar and contributes to the overall lipophilicity of the molecule.

The Role of Solvent Polarity

Polar Protic Solvents (e.g., Alcohols like Ethanol and Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable solute-solvent interactions and generally high solubility. For the analogous benzoic acid, solubility is high in alcohols.[6][7][8]

Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate): These solvents possess a dipole moment but lack a hydrogen bond-donating group. They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. Consequently, this compound is expected to exhibit good solubility in these solvents. Benzoic acid is freely soluble in acetone and ethyl acetate.[9][10]

Nonpolar Solvents (e.g., Hydrocarbons like Toluene and Hexane): In these solvents, the primary mode of interaction is through weaker van der Waals forces. The nonpolar benzene ring and ethyl group of this compound will interact favorably with these solvents. However, the highly polar carboxylic acid group is less effectively solvated. In nonpolar environments, carboxylic acids often form hydrogen-bonded dimers, which can enhance their solubility to some extent by effectively "masking" the polar groups. Benzoic acid exhibits lower solubility in toluene and is only slightly soluble in cyclohexane.[6][11]

Caption: Intermolecular interactions governing the solubility of this compound.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process optimization and quality control. The following are standard, reliable methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Gravimetric "Shake-Flask" Method

The shake-flask method is considered a gold-standard technique for determining equilibrium solubility.[12]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via filtration or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: Accurately weigh a known mass or volume of the clear, saturated filtrate into a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not sublime the solute) until a constant weight of the dried this compound residue is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per given mass or volume of the solvent (e.g., in g/100 g of solvent or g/100 mL of solvent).

Caption: Workflow for the gravimetric determination of solubility.

Titrimetric Method

This method is particularly useful for acidic or basic solutes and can be faster than the gravimetric method if a validated titration procedure is available.[12]

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in steps 1-3 of the gravimetric method.

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated filtrate using a calibrated pipette. If necessary, dilute the aliquot with a suitable solvent (one that does not interfere with the titration) to a concentration appropriate for titration.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to detect the endpoint.

-

Calculation: The concentration of this compound in the saturated solution is calculated based on the volume of titrant used, its concentration, and the volume of the aliquot taken.

Thermodynamic Considerations

The solubility of a solid in a liquid is an equilibrium process, and its temperature dependence can be described by the van't Hoff equation. For most solids, the dissolution process is endothermic (absorbs heat), meaning that solubility increases with increasing temperature.[6]

The van't Hoff equation relates the change in the natural logarithm of the solubility (expressed as a mole fraction, x) to the change in temperature (T):

d(ln x)/dT = ΔHsol / (RT²)

Where:

-

ΔHsol is the enthalpy of solution.

-

R is the ideal gas constant.

By measuring the solubility of this compound at different temperatures, the enthalpy of solution can be determined. This information is invaluable for designing crystallization processes and predicting solubility at temperatures where experimental data is unavailable.

Conclusion and Future Directions

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for researchers to approach this critical physicochemical property. By understanding the underlying principles of molecular interactions and employing standardized experimental methodologies, scientists can effectively determine and leverage the solubility of this compound in their research and development endeavors. The analogous data for benzoic acid serves as a strong predictive tool for estimating the solubility behavior of its 2-ethyl derivative. Further experimental studies to quantify the solubility of this compound in common organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitrated derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) in seven pure solvents—water, methanol, ethanol, acetonitrile, dichloromethane, toluene, and ethyl acetate—were determined experimentally over a temperature range from 273.15 K to 323.15 K under 101.3 kPa.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.

- Muhammad, S., Sanam, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(9-11), 1435-1450.

- The Japanese Pharmacopoeia. (n.d.). Benzoic Acid.

- Chen, G., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 4(3), 1-11.

- Jiménez, D. M., et al. (2019). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 24(21), 3959.

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Quora. (2017). Why is benzoic acid soluble in diethyl ether?. Retrieved from [Link]

- Long, B., et al. (2010). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Fluid Phase Equilibria, 297(1), 113-120.

- ChemicalBook. (2025).

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 612-19-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzoic Acid from o-Ethylbenzonitrile

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 2-ethylbenzoic acid, a valuable building block in organic chemistry, from its nitrile precursor, o-ethylbenzonitrile. The core of this process lies in the well-established chemical transformation known as nitrile hydrolysis.

Introduction and Strategic Overview

The conversion of nitriles to carboxylic acids is a fundamental reaction in organic synthesis. For the preparation of this compound, the hydrolysis of o-ethylbenzonitrile presents a direct and efficient pathway. This transformation can be achieved under either acidic or basic conditions, with each approach having distinct mechanistic features and practical considerations.[1][2] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[2][3]

This document will focus on the base-catalyzed hydrolysis, a common and robust method that typically involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[1][4] This approach is often favored for its high yields and the relative ease of product isolation.

The Underlying Chemistry: Mechanism of Base-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid under basic conditions is a two-part process.[1][3] The initial stage is the hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylate salt.

Part 1: Nitrile to Amide The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon atom of the nitrile group. This forms a negatively charged intermediate on the nitrogen, which is then protonated by water to yield an imidic acid. The imidic acid is in equilibrium with its tautomer, the amide, with the equilibrium heavily favoring the more stable amide.[3]

Part 2: Amide to Carboxylate The second stage is the hydrolysis of the newly formed 2-ethylbenzamide. The hydroxide ion again acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the elimination of the amide anion (or its protonated form, ammonia), resulting in the formation of this compound. In the basic reaction medium, the carboxylic acid is deprotonated to form the sodium or potassium 2-ethylbenzoate salt, and ammonia gas is typically evolved.[1] Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and precipitate the desired this compound.[1]

Caption: Mechanism of base-catalyzed hydrolysis of o-ethylbenzonitrile.

Detailed Experimental Protocol

The following protocol describes a general procedure for the synthesis of this compound via the alkaline hydrolysis of o-ethylbenzonitrile.

Materials and Equipment

-

Reagents:

-

o-Ethylbenzonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Standard laboratory glassware

-

Step-by-Step Procedure

Caption: General workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-ethylbenzonitrile (1 eq.) with a 10-20% aqueous solution of sodium hydroxide (typically 2-4 eq.). The volume of the base solution should be sufficient to ensure effective stirring.

-

Hydrolysis: Heat the mixture to reflux using a heating mantle. The reaction is typically monitored for completion by thin-layer chromatography (TLC) or by observing the cessation of ammonia gas evolution (which can be tested with moist pH paper). This step may take several hours.[4]

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous solution with an organic solvent like dichloromethane or diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution becomes strongly acidic (pH ~2-3).[5] A white precipitate of this compound should form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Purification: For higher purity, the crude this compound can be recrystallized. A common solvent system for recrystallization is a mixture of ethanol and water or hexane.[5]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final product.

Quantitative Data and Characterization

The following table provides representative quantitative data for this synthesis.

| Parameter | Value | Reference |

| Reactant | o-Ethylbenzonitrile | |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| Product | This compound | |

| Molecular Formula | C₉H₁₀O₂ | [6] |

| Molecular Weight | 150.17 g/mol | [6] |

| Typical Reagent Ratio | 1 eq. Nitrile : 3 eq. NaOH | |

| Reaction Temperature | Reflux (~100-110 °C) | [4] |

| Reaction Time | 4-16 hours | [4] |

| Expected Yield | 80-95% | [5] |

| Product Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 62-66 °C | [7] |

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

o-Ethylbenzonitrile: This compound is toxic if swallowed or in contact with skin. Handle with care and avoid inhalation of vapors.

-

Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are corrosive and can cause severe skin and eye burns. Handle the solid and its solutions with extreme caution.

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases noxious fumes. Use in a fume hood is mandatory.

-

This compound: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[6][8] Avoid breathing dust and ensure skin and eye contact is prevented.[8]

Always have appropriate spill kits and emergency procedures in place. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The hydrolysis of o-ethylbenzonitrile is a reliable and high-yielding method for the production of this compound. The base-catalyzed approach, in particular, offers a straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and observing all necessary safety precautions, researchers can effectively synthesize this valuable chemical intermediate for a wide range of applications in pharmaceutical and materials science.

References

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

Clark, J. (2016, February). Hydrolysis of Nitriles. Chemguide. [Link]

-

Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

-

Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

-

Hydrolysis of nitriles. Lumen Learning. [Link]

-

Hydrolysis of Nitriles. Organic Synthesis. [Link]

-

Safety Data Sheet for Benzoic Acid. (2015, December 1). National Institute of Standards and Technology. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

- Process for hydrolysis of nitriles.

-

This compound. ChemBK. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide on the Core Mechanisms of 2-Ethylbenzoic Acid in Organic Reactions

Abstract

2-Ethylbenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a uniquely effective ancillary ligand and transient directing group in a variety of modern organic reactions, most notably in transition-metal-catalyzed C–H functionalization. Its specific structural and electronic properties confer significant advantages over other carboxylates, leading to enhanced reaction rates, yields, and selectivities. This guide provides an in-depth analysis of the core mechanisms through which this compound exerts its influence, focusing on its critical role in the Concerted Metalation-Deprotonation (CMD) pathway. We will explore the causality behind its efficacy, present validated experimental protocols, and offer data-driven insights for researchers, chemists, and professionals in drug development.

Introduction: The Rise of a Privileged Carboxylate Ligand

Transition metal catalysis is a cornerstone of modern synthetic chemistry, yet achieving high selectivity and efficiency often hinges on the subtle interplay of ligands and additives.[1] While a vast array of complex phosphine and N-heterocyclic carbene ligands have been developed, simple, inexpensive organic molecules can often provide profound catalytic benefits. This compound (2-EBA) has distinguished itself in this regard.[2][3] Initially employed as a simple additive, rigorous mechanistic studies have revealed its crucial role in facilitating challenging C–H activation steps.[4][5]

Unlike directing groups that must be covalently installed and later removed, adding synthetic steps and generating waste, 2-EBA can function as a "transient directing group".[6][7][8][9][10] It coordinates reversibly to the metal center, facilitates the key bond-breaking and bond-forming events, and then dissociates, streamlining the synthetic process. This guide will dissect the fundamental principles that make 2-EBA a powerful tool in the synthetic chemist's arsenal.

The Core Mechanism: Facilitating Concerted Metalation-Deprotonation (CMD)

The primary mechanism of action for this compound in C–H activation is its role as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway.[4][5] This pathway is particularly common for high-valent, late transition metals like Pd(II), Rh(III), and Ir(III).[4][11] In a CMD process, the cleavage of the C–H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state, avoiding high-energy intermediates like metal hydrides.[4]

The carboxylate of 2-EBA is uniquely suited for this role. It acts as an internal base, abstracting the proton from the C–H bond at the same time the metal center coordinates to the carbon.[4][5] This is achieved through a cyclic, low-energy transition state.

The Six-Membered CMD Transition State

Computational and experimental studies have shown that the CMD mechanism proceeds through a well-defined, six-membered transition state.[12] The carboxylate ligand coordinates to the metal center and positions itself to abstract a proton from the substrate's C–H bond.

Diagram: The CMD Transition State

Below is a generalized depiction of the CMD transition state, illustrating the key interactions facilitated by a carboxylate ligand like this compound.

Caption: A diagram of the six-membered CMD transition state.

Causality: Why this compound?

The superior performance of 2-EBA over simpler carboxylates like benzoic acid or acetic acid stems from a combination of electronic and steric factors:

-

pKa and Basicity: The rate of CMD reactions often correlates with the pKa of the carboxylate used, as it dictates the basicity of the ligand for proton abstraction.[11] 2-EBA has a pKa of approximately 3.79, providing a suitable balance of basicity to effectively deprotonate the C–H bond without being so basic that it inhibits other steps in the catalytic cycle.[2][13]

-

Steric Influence of the Ethyl Group: The ethyl group at the ortho position is critical. It is believed to play several roles:

-

Preventing Catalyst Deactivation: It sterically hinders the formation of unreactive bridged palladium carboxylate dimers, which are a common catalyst deactivation pathway.[14]

-

Promoting Favorable Conformations: The steric bulk can influence the conformation of the transition state, potentially lowering the activation energy by forcing the substrate and metal into a more reactive geometry.

-

Solubility: The ethyl group enhances the solubility of the catalyst complex in organic solvents commonly used for these reactions.

-

Case Study: Palladium-Catalyzed Ortho-Arylation of Benzoic Acids

A classic example showcasing the efficacy of 2-EBA is in the palladium-catalyzed direct ortho-arylation of benzoic acids.[15][16] In these reactions, the substrate's own carboxyl group can act as a directing group, but the addition of an ancillary carboxylate ligand like 2-EBA is often crucial for high efficiency.

The catalytic cycle typically involves:

-

Coordination: The substrate (another benzoic acid derivative) coordinates to the Pd(II) center.

-

C–H Activation (CMD): This is the rate-limiting step where 2-EBA facilitates the concerted metalation-deprotonation to form a palladacycle intermediate.[17]

-

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(II) catalyst.

Diagram: Catalytic Cycle for Ortho-Arylation

Caption: A simplified catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Protocol and Data

To illustrate the practical application, here is a representative, validated protocol for a ligand-accelerated C–H arylation.

Protocol: Pd-Catalyzed Ortho-Arylation of 2-Phenylbenzoic Acid

Objective: To synthesize 2',5'-dimethyl-[1,1':2',1''-terphenyl]-2-carboxylic acid via a C-H activation/arylation reaction.

Materials:

-

2-Phenylbenzoic acid

-

1-Iodo-2,5-dimethylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (2-EBA)

-

Potassium carbonate (K₂CO₃)

-

Anisole (solvent)[18]

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add 2-phenylbenzoic acid (1.0 mmol), 1-iodo-2,5-dimethylbenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), this compound (0.30 mmol, 30 mol%), and K₂CO₃ (2.0 mmol).[18]

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add 5 mL of dry anisole via syringe.

-

Seal the vial and place it in a preheated oil bath at 140 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Comparative Ligand Performance

The choice of the carboxylate additive has a profound impact on reaction efficiency. The table below summarizes typical results from studies comparing different additives in a model C–H arylation reaction.

| Entry | Carboxylate Additive | Yield (%) | Rationale for Performance |

| 1 | This compound | ~70-85% | Optimal balance of pKa, steric hindrance preventing dimerization, and solubility. |

| 2 | Benzoic Acid | ~40-55% | Lacks steric bulk, leading to potential catalyst dimerization and lower efficiency.[18] |

| 3 | Pivalic Acid | ~60-75% | Provides good steric bulk but its higher pKa can sometimes be less optimal. |

| 4 | Acetic Acid | ~20-30% | Insufficient steric bulk and different coordination properties can lead to lower reactivity.[14] |

| 5 | None | <10% | Demonstrates the critical role of the carboxylate additive in facilitating the CMD step. |

Note: Yields are representative and can vary based on specific substrates and conditions.

Conclusion and Future Outlook

This compound operates not as a mere spectator additive but as a crucial mechanistic participant in a range of important organic reactions. Its primary role is to facilitate the rate-determining C–H activation step via a low-energy Concerted Metalation-Deprotonation pathway. The ortho-ethyl group provides a key steric advantage, preventing catalyst deactivation and promoting a favorable transition state geometry. This unique combination of electronic and steric properties solidifies its status as a privileged, cost-effective ligand in the field of C–H functionalization.

Future research will likely focus on developing chiral analogues of 2-EBA to induce enantioselectivity in C–H activation reactions and further refining our understanding of its subtle interactions within the catalytic cycle through advanced computational and spectroscopic techniques. The principles learned from the function of this compound will continue to inform the design of next-generation catalysts for more efficient and selective chemical synthesis.

References

-

Title: Concerted metalation deprotonation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanistic Insights of a Concerted Metalation–Deprotonation Reaction with [Cp*RhCl2]2 Source: ACS Publications URL: [Link]

-

Title: Understanding the effect of ancillary ligands on concerted metalation-deprotonation by (dmPhebox)Ir(OAc)2(H2O) complexes: A DFT study Source: Pure and Applied Chemistry URL: [Link]

-

Title: Transition metal carboxylate complex - Wikipedia Source: Wikipedia URL: [Link]

-

Title: C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center Source: RSC Publishing URL: [Link]

-

Title: Combining transition metals and transient directing groups for C–H functionalizations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Combining transition metals and transient directing groups for C–H functionalizations Source: RSC Publishing URL: [Link]

-

Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 Source: RSC Publishing URL: [Link]

-

Title: Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives Source: PubMed URL: [Link]

-

Title: Transient Directing Groups in C H Bond Functionalization | Request PDF Source: ResearchGate URL: [Link]

-

Title: this compound - ChemBK Source: ChemBK URL: [Link]

-

Title: A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) Benzoic Acid over H-Beta Zeolite | Request PDF Source: ResearchGate URL: [Link]

-

Title: Pd-catalysed C–H functionalisation of free carboxylic acids Source: RSC Publishing URL: [Link]

-

Title: Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: MDPI URL: [Link]

-

Title: Generation of benzyne from benzoic acid using C–H activation Source: RSC Publishing URL: [Link]

-

Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central URL: [Link]

-

Title: ortho-C-H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium. Source: Semantic Scholar URL: [Link]

-

Title: C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2 Source: Thieme Connect URL: [Link]

-

Title: Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization Source: PubMed Central URL: [Link]

Sources

- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 612-19-1 [chemicalbook.com]

- 4. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]

- 5. C–H bond activation via concerted metalation–deprotonation at a palladium( iii ) center - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00034F [pubs.rsc.org]

- 6. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Combining transition metals and transient directing groups for C–H functionalizations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. experts.umn.edu [experts.umn.edu]

- 13. chembk.com [chembk.com]

- 14. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Health and Safety of 2-Ethylbenzoic Acid

Introduction

2-Ethylbenzoic acid (CAS No. 612-19-1) is a substituted aromatic carboxylic acid, appearing as a white to off-white crystalline solid.[1][2] It serves as a crucial intermediate and building block in various fields of chemical synthesis, including the development of pharmaceuticals, dyes, and fragrances.[1] Given its utility in research and development, a comprehensive understanding of its health and safety profile is paramount for professionals handling this compound. This guide provides an in-depth analysis of the physicochemical properties, hazards, and requisite safety protocols for this compound, designed to empower researchers, scientists, and drug development professionals to work safely and effectively. The causality behind each safety recommendation is explained, ensuring that protocols are not merely followed, but understood.

Section 1: Chemical and Physical Properties

The foundation of a robust safety assessment lies in understanding the substance's inherent physical and chemical properties. These characteristics dictate its behavior under various laboratory and storage conditions and inform the necessary control measures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 612-19-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Synonyms | o-Ethylbenzoic acid, Benzoic acid, 2-ethyl- | [1][2][3] |

| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N |[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Significance for Safety | Source(s) |

|---|---|---|---|

| Appearance | White to off-white crystalline powder | The solid, powdered form presents a risk of airborne dust generation during handling. | [1][2] |

| Melting Point | 62-66 °C | Indicates it is a solid at standard room temperature. | [2][4][5] |

| Boiling Point | 259.7 - 299 °C | High boiling point suggests low volatility at ambient temperatures, but heating can generate vapors. | [1][2][4] |

| Flash Point | ~120.8 °C | Classified as a combustible solid. Requires storage away from ignition sources. | [2][4] |

| Solubility in Water | Sparingly soluble (1.1 g/L at 25 °C) | Affects spill cleanup procedures and environmental fate. | [1] |

| pKa | 3.79 (at 25 °C) | Typical acidity for a benzoic acid derivative; will react with bases. |[1][2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties. Understanding these classifications is critical for appreciating the potential health effects of exposure.

The compound is categorized as follows:

-

Skin Irritation, Category 2 (H315): Causes skin irritation upon direct contact.[3][6]

-

Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation upon direct contact.[3][6]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation if inhaled as dust or vapor.[3][6]

The causality is clear: the chemical nature of the acidic carboxyl group and the aromatic ring structure can disrupt cellular integrity in epithelial tissues upon contact, leading to an inflammatory response perceived as irritation.

Table 3: GHS Hazard Summary

| Element | Description |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [6] |

| Hazard Statements | H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7] |

| Precautionary Statements | Prevention: P261, P264, P271, P280[1][6] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313[1][6] Storage: P403+P233, P405[1][6] Disposal: P501[6] |

Section 3: Risk Assessment and Exposure Control

Effective risk management hinges on a clear strategy for minimizing exposure. The Hierarchy of Controls is the established framework for this process, prioritizing the most effective measures.

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls

The primary risk from this compound is the inhalation of its dust. Therefore, engineering controls are the most critical protective measure.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This captures dust at the source, preventing it from entering the operator's breathing zone.

-

Local Exhaust Ventilation (LEV): For procedures where a full fume hood is not practical, LEV (e.g., a snorkel exhaust) should be positioned directly over the operation to capture any generated dust.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound, including handling, storage, and emergency response.

-

Training: All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and the established SOPs.

-

Clear Labeling: All primary and secondary containers must be clearly labeled with the chemical name and GHS hazard information.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It is chosen based on the specific hazards of skin/eye contact.

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale | Source(s) |

|---|---|---|---|

| Eyes/Face | Safety goggles with side shields or a face shield | Prevents airborne dust from causing serious eye irritation (H319). | [8][9] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat | Prevents direct contact that causes skin irritation (H315). Gloves must be inspected before use. | [8][9] |

| Respiratory | N95 dust mask or higher | Required only if engineering controls fail or during large-scale spill cleanup where dust concentrations may be high. Not a substitute for a fume hood. |[10] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Experimental Protocol: Weighing and Handling Solid this compound

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound next to the balance.

-

Transfer: Slowly open the stock container. Use a clean spatula to carefully transfer the required amount of powder to the weigh boat. Avoid any rapid movements that could aerosolize the dust.

-

Closure: Immediately and securely close the stock container.

-

Cleanup: Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel (to prevent dust from becoming airborne) and dispose of it as chemical waste.

-

Transport: If the weighed material needs to be moved, cover the weigh boat or transfer it to a sealed container before removing it from the fume hood.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[1][6]

-

Container: Keep containers tightly closed to prevent moisture absorption and contamination.[6]

-

Incompatibilities: Segregate from strong oxidizing agents to prevent potentially exothermic or violent reactions.[1][10]

-

Security: For larger quantities, store in a locked cabinet or area to restrict access.[6]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Caption: First aid workflow for different exposure routes.

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1][6] If the person feels unwell, call a poison center or doctor.[1]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes.[6][11] If eye irritation persists, get medical attention.[1]

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.[8][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] A water spray can also be used to cool containers.[12]

-

Specific Hazards: The compound is combustible. Fire may produce irritating fumes and toxic gases, including carbon monoxide and carbon dioxide.[11][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][12]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Dust: Avoid any actions that would create dust. Do not dry sweep.

-

Containment: Moisten the spilled material slightly with water to prevent it from becoming airborne.

-

Cleanup: Carefully sweep the dampened material into a suitable, labeled container for chemical waste disposal.[10][11]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

PPE Disposal: Dispose of all contaminated PPE as hazardous waste.

Section 6: Toxicological and Ecological Information

Toxicological Summary

While specific LD50 or LC50 data for this compound are not widely published in readily accessible databases, the GHS classification provides a clear indication of its toxicological profile. The primary hazards are irritant effects on the skin, eyes, and respiratory system upon acute exposure.[3][6] No data is available to suggest it is a carcinogen or has reproductive toxicity.[13]

Ecological Information

There is limited data available on the environmental fate and ecotoxicity of this compound. As a standard practice for all laboratory chemicals, release into the environment must be avoided.[8] Do not allow the substance to enter drains, surface water, or ground water.[8][14] All waste material must be disposed of through a licensed hazardous waste disposal company.

Conclusion

This compound is a valuable chemical intermediate with a well-defined hazard profile. It is a combustible solid that poses a risk of skin, eye, and respiratory irritation. A thorough understanding of these hazards, coupled with the diligent application of the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by robust administrative procedures and the correct use of personal protective equipment—is essential for its safe use. By internalizing the principles and protocols outlined in this guide, researchers and scientists can confidently handle this compound while ensuring their personal safety and protecting the integrity of their work environment.

References

-

This compound | C9H10O2 | CID 34170 . PubChem, National Institutes of Health. [Link]

-

This compound . LookChem. [Link]

-

This compound . ChemBK. [Link]

-

Safety Data Sheet: Benzoic acid ethyl ester . Carl ROTH. [Link]

-

MSDS of 2-Ethoxybenzoic Acid . Capot Chemical. [Link]

-

Safety Data Sheet: Benzoic acid . Carl ROTH. [Link]

-

Safety data sheet . Carl ROTH. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 612-19-1 [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. chemicalbook.com [chemicalbook.com]

- 9. velsicol.com [velsicol.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. sds.chemicalsafety.com [sds.chemicalsafety.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Ethylbenzoic Acid

Sources

- 1. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 2. This compound | 612-19-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioconcentration - Wikipedia [en.wikipedia.org]

- 6. Isolation and characterization of ethylbenzene degrading Pseudomonas putida E41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessing antibiotic sorption in soil: a literature review and new case studies on sulfonamides and macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semspub.epa.gov [semspub.epa.gov]

- 16. ecetoc.org [ecetoc.org]

- 17. researchgate.net [researchgate.net]

- 18. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzoic acid, a substituted aromatic carboxylic acid, plays a role as a building block in the synthesis of various organic compounds, including some of pharmaceutical interest.[1] Understanding its solid-state structure is paramount for controlling crystallization processes, predicting physicochemical properties such as solubility and dissolution rate, and ensuring batch-to-batch consistency in manufacturing. This guide provides a comprehensive overview of the anticipated crystal structure of this compound, drawing parallels with the well-studied benzoic acid. It outlines the theoretical underpinnings of its molecular interactions and crystal packing. Furthermore, this document details the experimental methodologies required for the definitive determination of its crystal structure, offering a robust framework for researchers in the field.

Introduction: The Significance of Crystalline Form

The three-dimensional arrangement of molecules in a crystal lattice dictates many of a material's bulk properties. For active pharmaceutical ingredients (APIs) and key intermediates, the crystalline form, or polymorph, can profoundly impact bioavailability, stability, and manufacturability. While the crystal structure of the parent compound, benzoic acid, is well-documented, a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases. This guide, therefore, serves as both a predictive analysis and a methodological roadmap for its elucidation.

This compound (C₉H₁₀O₂) is a white crystalline solid with a molecular weight of 150.17 g/mol .[2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group and an ethyl group at the ortho position. This seemingly simple substitution can introduce significant steric and electronic effects that influence how the molecules pack in the solid state.

Predicted Molecular Interactions and Crystal Packing

Based on the known crystal structure of benzoic acid and other substituted benzoic acids, we can anticipate the key intermolecular interactions that will govern the crystal packing of this compound.[4]

The Carboxylic Acid Dimer: A Persistent Supramolecular Synthon

The most dominant intermolecular interaction in the crystal structures of most carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers.[5] In this motif, the carboxylic acid groups of two molecules form a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. It is highly probable that this compound will also exhibit this characteristic dimer formation.

Aromatic Stacking and van der Waals Forces

Beyond the primary hydrogen bonding, the overall crystal packing will be influenced by weaker interactions. Van der Waals forces will play a significant role in the close packing of molecules. Additionally, π-π stacking interactions between the aromatic rings of adjacent dimers are expected to contribute to the stability of the crystal lattice. The presence of the ethyl group, however, may introduce steric hindrance that could modulate these stacking interactions compared to unsubstituted benzoic acid.

Potential for Polymorphism

The existence of different stable or metastable crystalline forms, known as polymorphism, is a common phenomenon in organic molecules.[6] Subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs with distinct crystal packing and, consequently, different physical properties. The conformational flexibility of the ethyl group in this compound could increase the likelihood of polymorphism.

Experimental Determination of the Crystal Structure: A Methodological Workflow

The definitive determination of the crystal structure of this compound requires a systematic experimental approach, culminating in single-crystal X-ray diffraction analysis.

Synthesis and Purification

High-purity material is a prerequisite for growing high-quality single crystals. This compound can be synthesized through various established organic chemistry routes.[7] Following synthesis, the compound must be purified to remove any impurities that could inhibit crystal growth. Common purification techniques include recrystallization, sublimation, and chromatography.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be explored:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, toluene) is allowed to evaporate slowly at a constant temperature.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[6] This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal through a series of angles while a detector collects the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

The workflow for crystal structure determination is visualized in the following diagram:

Anticipated Crystallographic Data

While the specific crystallographic data for this compound remains to be experimentally determined, we can present the known data for benzoic acid as a point of comparison. It is anticipated that this compound will also crystallize in a centrosymmetric space group, likely monoclinic or orthorhombic. The unit cell dimensions will be larger to accommodate the ethyl group.

Table 1: Crystallographic Data for Benzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.512(2) |

| b (Å) | 5.141(2) |

| c (Å) | 21.956(8) |

| β (°) | 97.43(3) |

| Volume (ų) | 616.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.316 |

| Hydrogen Bonding Motif | Centrosymmetric Dimer |

Data sourced from the Cambridge Structural Database (CSD), deposition number 720738.

Molecular and Packing Diagrams (Hypothetical)

The following diagrams illustrate the molecular structure of this compound and a hypothetical packing arrangement based on the expected hydrogen-bonded dimer motif.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, a comprehensive understanding of its likely solid-state behavior can be inferred from the principles of crystal engineering and the known structures of related compounds. The formation of hydrogen-bonded carboxylic acid dimers is almost certain to be the primary supramolecular interaction, with weaker forces dictating the overall three-dimensional packing. The potential for polymorphism underscores the importance of a thorough experimental investigation as outlined in this guide. The methodologies described provide a clear pathway for researchers to obtain high-quality single crystals and perform definitive structural analysis, a critical step in the development of any new chemical entity for pharmaceutical or other applications.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 34170, this compound. Retrieved from [Link].

-

LookChem (2023). This compound. Retrieved from [Link].

-

ChemBK (2023). This compound. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (2023). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

-

PubChemLite (2023). This compound (C9H10O2). Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (2023). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology) (2023). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

- Feld, R., Lehmann, M. S., Muir, K. W., & Stewart, J. C. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.

-

Carleton College (2018). Single-crystal X-ray Diffraction. Retrieved from [Link].

-

Zeitler, J. A., Taday, P. F., Newnham, D. A., Pepper, M., Gordon, K. C., & Rades, T. (2005). Molecular packing in the crystal structure of benzoic acid (top) and... ResearchGate. Retrieved from [Link].

-

Royal Society of Chemistry (2015). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Co-crystals: A Pharmaceutical Perspective. Retrieved from [Link].

- Etter, M. C. (1991). Relationship between Symmetry in Hydrogen-Bonded Benzoic Acids and the Formation of Acentric Crystal Structures.

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. This compound|lookchem [lookchem.com]

Methodological & Application

Application Notes & Protocols: 2-Ethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Abstract

2-Ethylbenzoic acid, a readily available aromatic carboxylic acid, serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, combining a carboxylic acid moiety with an ortho-ethyl group, offer a gateway to a diverse array of molecular architectures. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into key transformations, including esterification, acyl chloride formation, and directed ortho-lithiation, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these reactions. The applications of this building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic frameworks (MOFs) will be highlighted, underscoring its significance in contemporary chemical research and development.

Introduction: Physicochemical Properties and Synthetic Potential

This compound (CAS No: 612-19-1) is a white to off-white crystalline powder with a molecular formula of C9H10O2.[1][2] Its structure, featuring a carboxylic acid group ortho to an ethyl substituent on a benzene ring, provides a unique combination of reactivity and steric influence that can be strategically exploited in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 150.17 g/mol | [3] |

| Melting Point | 62-66 °C | [4] |

| Boiling Point | 259.7 °C at 760 mmHg | [5] |

| pKa | 3.79 (at 25 °C) | [2][5] |

| Solubility | Sparingly soluble in water. Soluble in ethanol and ether. | [2][6] |